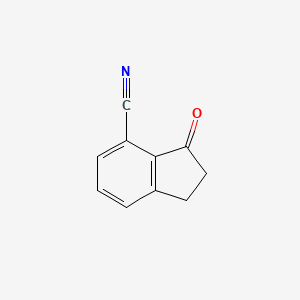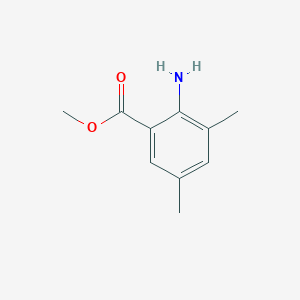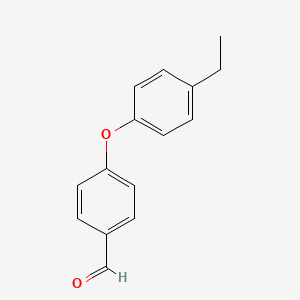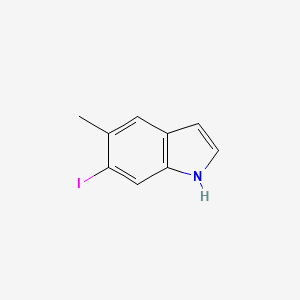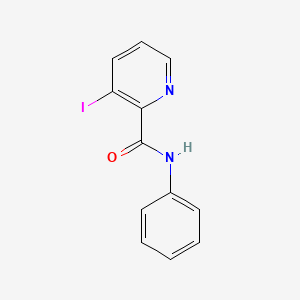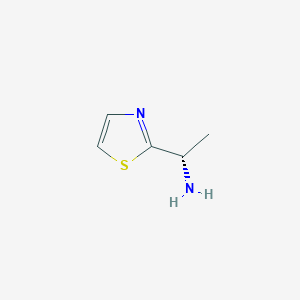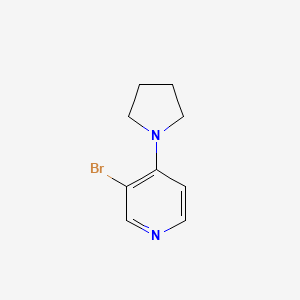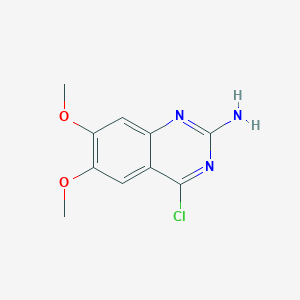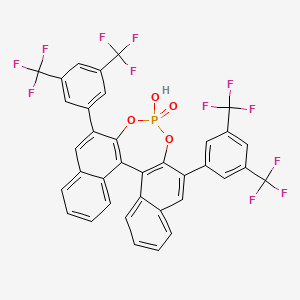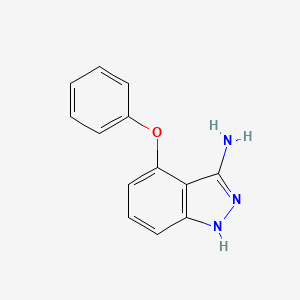
4-phenoxy-1H-indazol-3-amine
Overview
Description
Synthesis Analysis
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . These compounds were evaluated for their inhibitory activities against human cancer cell lines . The preliminary results suggested that most of the target compounds showed great antitumor activity .Molecular Structure Analysis
The molecular structure of 4-phenoxy-1H-indazol-3-amine is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment .Chemical Reactions Analysis
Indazole compounds are one of the principal components of many natural products and marketed drugs . Various substituted indazole derivatives have attracted great attention due to their diverse biological activities .Physical And Chemical Properties Analysis
This compound has a boiling point of 96-98°C . Its InChI Code is 1S/C13H11N3O/c14-13-12-10 (15-16-13)7-4-8-11 (12)17-9-5-2-1-3-6-9/h1-8H, (H3,14,15,16) .Scientific Research Applications
Meta-C-H Transformations in Aniline and Phenol Substrates
A study by Wang et al. (2016) developed meta-C-H amination and meta-C-H alkynylation of aniline and phenol substrates using a modified norbornene as a transient mediator. This research demonstrates the first instance of such transformations in these substrates, with the successful amination and alkynylation of heterocyclic substrates including indazole, leading to desired products in moderate to high yields (Wang et al., 2016).
Synthesis of Fused Tetracyclic Heterocycles
Li et al. (2013) described a three-component reaction including an amine such as 1H-indazol-5-amine, resulting in the formation of fused tetracyclic heterocycles. This synthesis highlights the versatility of 1H-indazol-3-amine derivatives in creating complex heterocyclic structures (Li et al., 2013).
Silver(I)-Mediated Intramolecular Oxidative C–H Amination
Park et al. (2021) explored a silver(I)-mediated intramolecular oxidative C–H amination for constructing assorted 1H-indazoles, which are significant in medicinal chemistry. This method proved efficient for synthesizing a variety of 3-substituted indazoles (Park et al., 2021).
Electrochemical C-H Amination of Phenoxy Acetates
Wesenberg et al. (2017) presented an electrochemical protocol for the anodic C-H amination of phenoxy acetates, offering a sustainable access to 1,4-benzoxazin-3-ones, a significant structural motif in bioactive compounds. This method is compatible with a broad scope of substrates, showing the potential of 4-phenoxy-1H-indazol-3-amine in electrochemical syntheses (Wesenberg et al., 2017).
Catalysis in Reduction of Nitro Compounds
Nasrollahzadeh et al. (2020) discussed the role of amines in the reduction of nitro compounds, a key transformation in organic chemistry for synthesizing drugs, biologically active molecules, and other products. This review highlighted the use of various catalysts, including those involving indazole derivatives, for the efficient reduction of nitro compounds to amines (Nasrollahzadeh et al., 2020).
Synthesis of Polycyclic Heterocycles under Catalyst-Free Conditions
Lu et al. (2014) reported a Domino reaction of aromatic aldehydes with 1H-indazol-6-amine, yielding polycyclic heterocycles under catalyst-free conditions. This synthesis method is notable for its simplicity and efficiency, offering a new pathway for creating complex indazole-containing structures (Lu et al., 2014).
Safety and Hazards
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . This suggests that 4-phenoxy-1H-indazol-3-amine and its derivatives could have potential applications in the development of new drugs .
Mechanism of Action
Target of Action
The primary target of 4-phenoxy-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states, including cancer .
Mode of Action
This compound interacts with its target, tyrosine kinase, by binding effectively with the hinge region of the enzyme . This binding inhibits the activity of the kinase, thereby disrupting the signal transduction cascades it would normally activate .
Biochemical Pathways
The compound affects the p53/MDM2 pathway and the Bcl2 family members . The p53/MDM2 pathway is crucial for cell cycle regulation and apoptosis, while the Bcl2 family members are key regulators of the apoptotic process . By inhibiting these pathways, this compound can induce apoptosis and affect cell cycle progression .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis and the inhibition of cell cycle progression . Specifically, the compound has shown promising inhibitory effects against the K562 cell line, a human chronic myeloid leukemia cell line .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the use of eco-friendly media and ultrasound irradiation has been reported to enhance the synthesis of similar compounds .
Biochemical Analysis
Biochemical Properties
4-phenoxy-1H-indazol-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes involved in the phosphorylation of proteins. This inhibition can lead to the disruption of signaling pathways that are essential for cell growth and proliferation . Additionally, this compound binds to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell division and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the signaling cascades that are critical for cell survival and proliferation. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been shown to result in sustained inhibition of cell growth and alterations in cellular function . These effects are consistent with its role as a potent inhibitor of tyrosine kinases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and overall therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues can also affect its therapeutic potential and toxicity profile .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .
properties
IUPAC Name |
4-phenoxy-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-13-12-10(15-16-13)7-4-8-11(12)17-9-5-2-1-3-6-9/h1-8H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZSMAKADDTQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C(=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467732 | |
| Record name | 4-phenoxy-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
816454-31-6 | |
| Record name | 4-phenoxy-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)
